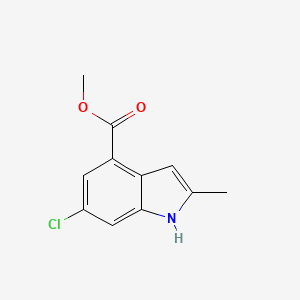

methyl 6-chloro-2-methyl-1H-indole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-2-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-3-8-9(11(14)15-2)4-7(12)5-10(8)13-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHJWCRZXVOZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182507 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-chloro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260385-54-3 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-chloro-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-4-carboxylic acid, 6-chloro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel–Crafts Acylation and Subsequent Functionalization

Based on the work reported in the literature for related 5-chloroindole derivatives, a common approach involves Friedel–Crafts acylation of a chloro-substituted indole-2-carboxylate intermediate, followed by reduction and hydrolysis steps to install alkyl groups and carboxylic acid functionalities respectively.

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel–Crafts acylation of ethyl 5-chloroindole-2-carboxylate | Anhydrous AlCl₃, acyl chloride, 1,2-dichloroethane, reflux, 2–3 h | Ethyl 3-acyl-5-chloroindole-2-carboxylates |

| 2 | Reduction of ketone groups | Triethylsilane, trifluoroacetic acid, 0 °C to RT, 4–12 h | Ethyl 3-alkyl-5-chloroindole-2-carboxylates |

| 3 | Hydrolysis of ester to acid | 3 N NaOH aqueous, reflux, 2 h | 3-alkyl-5-chloroindole-2-carboxylic acids |

| 4 | Coupling with amines (optional for amides) | BOP, DIPEA, DMF, RT, 4–12 h | Indole-2-carboxamides |

Although this method focuses on the 5-chloro isomer, analogous conditions can be adapted for 6-chloro substitution, with appropriate regioselective control.

Hemetsberger–Knittel Indole Synthesis for Substituted Indole-2-carboxylates

The Hemetsberger–Knittel reaction provides a route to indole-2-carboxylates via:

- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.

- Thermolysis of the resulting azido cinnamate intermediate.

- Electrophilic cyclization to form the indole ring.

This method allows the introduction of substituents such as chloro and methyl groups on the benzaldehyde precursor, which are retained in the final indole product.

Direct Carbomethoxy Transfer Using Ionic Liquids (Green Chemistry Approach)

A notable environmentally friendly method involves the use of ionic liquids as catalysts and dimethyl carbonate as a green reagent for carbomethoxy transfer to indole derivatives. This method is relevant for preparing methyl indole-1-carboxylates and their derivatives, which can be adapted for 6-chloro and 2-methyl substituted indoles.

- Dissolve the substituted indole (e.g., 6-chloro-2-methylindole) in dimethyl carbonate.

- Add catalytic amounts (1–50 mol%) of ionic liquids such as 1-butyl-3-methylimidazolium hydroxide or acetate.

- React at temperatures ranging from 50 °C to the boiling point of the solvent for 0.5 to 48 hours.

- Post-reaction work-up involves aqueous extraction and organic solvent purification (e.g., diethyl ether, dichloromethane).

This method avoids toxic reagents like phosgene or methyl chloroformate and provides a simpler, greener synthesis route.

Regioselective Substitution Considerations

- The chloro substituent is typically introduced via electrophilic aromatic substitution on the indole ring or by starting with commercially available 6-chloroindole derivatives.

- Methylation at the 2-position can be achieved through Friedel–Crafts alkylation or by starting from 2-methyl-substituted indole precursors.

- Protecting the indole nitrogen (N1) may be necessary to avoid side reactions during esterification or acylation steps. Protection/deprotection strategies are well-documented in the literature.

Summary Table of Preparation Methods

Research Findings and Optimization

- Optimization of reaction temperature and catalyst loading in the ionic liquid method showed best yields at 80 °C to boiling point with 2–15 mol% catalyst loading.

- Friedel–Crafts acylation requires anhydrous conditions and inert atmosphere to avoid side reactions; reaction monitoring by TLC is essential for completion.

- Hemetsberger–Knittel reaction yields depend on stoichiometry and concentration during Knoevenagel condensation and thermolysis steps, affecting regioisomer formation.

Scientific Research Applications

Methyl 6-chloro-2-methyl-1H-indole-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of indole-based biological pathways and their role in cellular processes.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-methyl-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methyl substituents can influence its binding affinity and specificity, while the carboxylate ester group may affect its solubility and bioavailability. The compound’s effects are mediated through various biochemical pathways, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Methyl 6-Chloro-1H-Indole-4-Carboxylate (CAS 1082040-57-0)

This analog lacks the 2-methyl group present in the target compound. The similarity score of 0.86 reflects the critical role of the 2-methyl substituent in modulating steric and electronic properties. The absence of this group may reduce lipophilicity and alter binding interactions in biological systems.Methyl 5-Chloro-1H-Indole-6-Carboxylate (CAS 1245643-61-1)

With a chlorine at the 5-position instead of the 6-position, this compound shows a high similarity score of 0.95 . Despite positional differences, the retention of both chloro and ester groups contributes to its structural resemblance. Such isomers are often explored for comparative activity studies in drug discovery.Methyl 6-Chloro-4-Methyl-1H-Indole-2-Carboxylate (CAS 1698700-02-5)

A positional isomer with methyl and ester groups swapped (2- vs. 4-positions), this compound underscores the impact of substituent orientation. Its molecular weight matches the target compound (223.66 g/mol ) , but steric hindrance and dipole moments may differ significantly.

Functional Group Variants

- 6-Chloro-1H-Indole-5-Carboxylic Acid (CAS 256935-86-1) Replacing the methyl ester with a carboxylic acid reduces similarity to 0.86 .

- Methyl 6-Methoxy-1H-Indole-2-Carboxylate (CAS 98081-83-5) Substituting chlorine with methoxy yields a similarity score of 0.96 .

Key Structural and Functional Differences

- Chlorine Position : Chlorine at the 6-position (target) vs. 5- or 7-position (analogs) affects resonance and charge distribution.

- Methyl Group : The 2-methyl group in the target compound introduces steric effects absent in analogs like CAS 1082040-57-0.

- Ester vs. Acid : Methyl esters (target) offer better membrane permeability than carboxylic acids (e.g., CAS 256935-86-1), critical for bioavailability in drug design.

Table 1: Structural and Functional Comparison of Selected Analogs

Implications for Research and Development

- Pharmaceuticals: The 2-methyl group may enhance binding specificity in enzyme inhibition studies compared to non-methylated analogs .

- Materials Science : Chlorine and ester groups could facilitate polymerization or coordination with metal catalysts, as seen in related indole derivatives .

- Synthetic Chemistry : Positional isomerism (e.g., 4- vs. 2-carboxylate) offers routes to diversify synthetic libraries for high-throughput screening .

Biological Activity

Methyl 6-chloro-2-methyl-1H-indole-4-carboxylate is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Methyl 6-chloro-2-methyl-1H-indole-4-carboxylate belongs to the indole family of compounds, characterized by their heterocyclic structure. The presence of the chlorine atom and the methyl group contributes to its unique chemical reactivity and biological properties. The compound's molecular structure is crucial for its interaction with various biological targets.

The biological activity of methyl 6-chloro-2-methyl-1H-indole-4-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Cell Signaling Modulation : It influences cell signaling pathways, thereby affecting gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and apoptosis.

- Binding Affinity : Research indicates that indole derivatives, including this compound, exhibit high binding affinity to various receptors, enhancing their potential as therapeutic agents .

Biological Activities

Methyl 6-chloro-2-methyl-1H-indole-4-carboxylate has been investigated for several biological activities:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

- Antimicrobial Properties : The compound has shown effectiveness against a range of microbial pathogens, indicating potential applications in treating infections.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and enzymes, methyl 6-chloro-2-methyl-1H-indole-4-carboxylate may serve as a therapeutic agent for inflammatory diseases .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell cycle | |

| Antimicrobial | Inhibits microbial growth | |

| Anti-inflammatory | Inhibits inflammatory cytokines |

Case Study: Anticancer Efficacy

In a study published in Nature, researchers evaluated the anticancer effects of methyl 6-chloro-2-methyl-1H-indole-4-carboxylate on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with the mechanism attributed to apoptosis induction through the activation of caspase pathways .

Case Study: Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, suggesting strong potential for developing new antimicrobial agents based on this indole derivative.

Pharmacokinetics

The pharmacokinetic profile of methyl 6-chloro-2-methyl-1H-indole-4-carboxylate suggests high gastrointestinal absorption, making it suitable for oral administration in therapeutic settings. Further studies are required to evaluate its bioavailability and metabolic stability in vivo.

Q & A

Q. What are the standard synthetic protocols for methyl 6-chloro-2-methyl-1H-indole-4-carboxylate?

- Methodological Answer : A common approach involves refluxing a mixture of substituted indole precursors (e.g., 6-chloro-2-methylindole derivatives) with sodium acetate and acetic acid under controlled conditions. For example, analogous syntheses of indole carboxylates use reflux times of 3–5 hours, followed by crystallization from DMF/acetic acid mixtures . Key steps include:

- Reagent selection : Sodium acetate as a base and acetic acid as solvent.

- Purification : Recrystallization to isolate high-purity crystals.

Table 1 : Representative Synthetic Conditions

| Precursor | Reagents | Time (h) | Solvent | Yield* |

|---|---|---|---|---|

| 6-Chloro-2-methylindole derivative | NaOAc, AcOH | 3–5 | Acetic acid | [Data not reported] |

| *Yield data specific to this compound requires further experimental validation. |

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chlorine and methyl groups).

- Mass Spectrometry : High-resolution MS to confirm molecular weight (CHClNO; calc. 210.03 g/mol) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure determination and validation .

Q. What physicochemical properties are critical for handling this compound?

- Methodological Answer : Key properties include: Table 2 : Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 210 g/mol |

| Boiling Point | 439.3 ± 40.0 °C |

| Flash Point | 219.5 ± 27.3 °C |

| Polarizability | 21.9 ± 0.5 ų |

| Storage recommendations: Keep at -20°C in inert atmospheres to prevent decomposition. |

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of methyl 6-chloro-2-methyl-1H-indole-4-carboxylate?

- Methodological Answer : Employ Design of Experiments (DoE) and flow chemistry techniques:

- Variable Screening : Test temperature, catalyst loading, and solvent ratios using fractional factorial designs.

- Flow Reactors : Enhance reproducibility and heat transfer (e.g., Omura-Sharma-Swern oxidation methods adapted for indole systems) .

- Statistical Modeling : Use software like R or Python to model reaction outcomes.

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Cross-validate using:

Q. What computational tools are suitable for studying the compound’s regioselective chlorination mechanism?

- Methodological Answer : Use density functional theory (DFT) to:

- Map potential energy surfaces for chlorination pathways.

- Analyze transition states (e.g., Gaussian, ORCA software).

- Validate with experimental kinetic data (e.g., Arrhenius plots).

Q. Are there alternative synthetic routes to avoid hazardous reagents?

- Methodological Answer : Explore:

- Microwave-Assisted Synthesis : Reduces reaction time and solvent use.

- Biocatalytic Methods : Enzymatic carboxylation (e.g., lipases in non-aqueous media).

- Green Chemistry Metrics : Assess using E-factor and atom economy principles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.